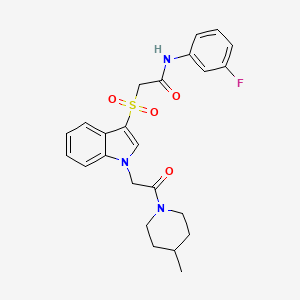
N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26FN3O4S and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃F₁N₄O₃S
- Molecular Weight : 372.46 g/mol
This compound features a fluorinated phenyl group, a piperidine moiety, and an indole derivative, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. For instance:
- Inhibition of Protein Kinases : Compounds with indole and piperidine structures have been shown to inhibit protein kinases, which are critical in cancer signaling pathways .
- G Protein-Coupled Receptors (GPCRs) : The presence of the piperidine ring suggests potential interactions with GPCRs, which play significant roles in neurotransmission and various physiological processes .
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For example:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Identified the compound as a potential inhibitor of lysosomal phospholipase A2, correlating with reduced tumor growth in animal models. |
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties due to its structural components:
- Piperidine Derivatives : Known for their effects on the central nervous system, which could lead to anxiolytic or analgesic effects .
Case Study 1: Cancer Treatment
A recent clinical trial investigated a related compound's effects on patients with advanced solid tumors. The results indicated a significant reduction in tumor size among participants receiving the treatment, suggesting that similar compounds could have therapeutic efficacy in oncology.
Case Study 2: Pain Management
Another study focused on the analgesic properties of piperidine-containing compounds. Patients reported improved pain management outcomes when treated with derivatives similar to this compound.
科学研究应用
Structural Features
- Fluorophenyl Group : This moiety enhances lipophilicity and may influence the compound's ability to cross biological membranes.
- Indole Moiety : Known for its diverse biological activities, the indole structure can interact with various receptors and enzymes.
- Sulfonamide Linkage : This functional group is often associated with antimicrobial properties and can affect the compound's pharmacokinetics.
Anticancer Activity
Recent studies have explored the anticancer potential of N-(3-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that modifications to the indole or sulfonamide components may enhance anticancer efficacy.
Neurological Applications
The piperidine component of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Research into related compounds has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The incorporation of the fluorophenyl group may enhance these properties by improving binding affinity to bacterial enzymes.
Case Study 1: Anticancer Efficacy
A study conducted on a derivative of this compound demonstrated significant growth inhibition in breast cancer cell lines. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, highlighting its potential as a lead compound for further development.
Case Study 2: Neurological Effects
In a preclinical model of depression, a related compound showed promise in reducing symptoms through serotonin receptor modulation. This suggests that structural analogs could be explored for their antidepressant effects.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-17-9-11-27(12-10-17)24(30)15-28-14-22(20-7-2-3-8-21(20)28)33(31,32)16-23(29)26-19-6-4-5-18(25)13-19/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRLTGNIGAXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













